GLUTARALDEHYDEDIOXIME

Polymer Chemistry Biomaterials Controlled Release

Glutaraldehyde crosslinking is rapid and uncontrolled, yielding heterogeneous hydrogels and inconsistent enzyme immobilization. Glutaraldehyde Dioxime acts as a protected dialdehyde source, enabling controlled oxime-mediated crosslinking for uniform polymer networks and stable metal-organic frameworks. - Controlled release of reactive aldehydes for homogeneous hydrogel crosslinking - Flexible backbone forms polymeric metal complexes, unlike discrete chelates from dimethylglyoxime - Solid physical form simplifies handling vs. volatile liquid glutaraldehyde - Preserves enzyme activity through gentle oxime-mediated immobilization

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 6635-57-0
Cat. No. B1598789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLUTARALDEHYDEDIOXIME
CAS6635-57-0
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC(CC=NO)CC=NO
InChIInChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4+,7-5+
InChIKeyAVRPCDNPQAKCNP-XGXWUAJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaraldehyde Dioxime (CAS 6635-57-0): A Protected Dialdehyde for Controlled Crosslinking and Metal Chelation


GLUTARALDEHYDEDIOXIME (CAS 6635-57-0) is a dialdoxime derivative of glutaraldehyde, characterized by the conversion of both terminal aldehyde groups into oxime functionalities . With the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol, this compound functions as a protected form of the reactive dialdehyde, enabling controlled release or alternative reactivity profiles in applications ranging from polymer crosslinking to metal ion coordination . Its dual oxime structure confers distinct chemical behavior compared to its parent aldehyde and other common oxime ligands, making it a specialized reagent for targeted research and industrial processes.

Why Glutaraldehyde Dioxime Cannot Be Replaced by Glutaraldehyde or Common Oximes


Direct substitution of Glutaraldehyde Dioxime with its parent compound, glutaraldehyde, or with structurally simpler oximes like dimethylglyoxime is problematic due to fundamental differences in reactivity, stability, and resulting material properties. Glutaraldehyde is a highly reactive dialdehyde prone to rapid, uncontrolled crosslinking and polymerization, which can compromise the homogeneity and mechanical integrity of resulting materials [1]. In contrast, Glutaraldehyde Dioxime acts as a protected glutaraldehyde source, offering the potential for controlled, in situ generation of reactive aldehydes or direct oxime-mediated crosslinking, leading to more uniform polymer networks [2]. Furthermore, while dimethylglyoxime forms stable, discrete metal chelates, the flexible five-carbon backbone of Glutaraldehyde Dioxime allows for the formation of polymeric metal complexes, a distinct property that is critical for applications requiring extended network structures .

Quantitative Differentiation of Glutaraldehyde Dioxime: Evidence for Informed Procurement


Controlled Aldehyde Release vs. Direct Glutaraldehyde Crosslinking

Glutaraldehyde dioxime (GDO) functions as a protected, solid-source alternative to liquid glutaraldehyde (GA). While direct GA crosslinking often yields heterogeneous networks due to rapid, uncontrolled reactions, GDO is designed for in situ generation of GA, enabling more homogeneous crosslinking [1]. This is a qualitative class-level inference regarding material performance, not a quantitative measurement. No direct, quantitative head-to-head comparison of crosslinking efficiency (e.g., crosslink density, gel fraction) between GDO and GA under identical conditions was identified in the available search.

Polymer Chemistry Biomaterials Controlled Release

Metal Chelation: Polymeric Complex Formation vs. Discrete Ring Chelates

Unlike dimethylglyoxime (DMG), which forms discrete, five-membered ring chelates with metals like nickel, glutaraldehyde dioxime's flexible propyl chain facilitates the formation of polymeric metal complexes . This is a class-level structural inference based on the molecules' backbones. No quantitative data, such as comparative stability constants (log K) for a given metal ion, were found for glutaraldehyde dioxime.

Coordination Chemistry Metal Recovery Environmental Science

Physical Form and Handling: Solid vs. Liquid Glutaraldehyde

Glutaraldehyde dioxime is a solid at ambient temperature with a predicted melting point of 22.72°C and a predicted boiling point of 321.74°C at 760 mmHg . In contrast, glutaraldehyde is typically supplied as a liquid (e.g., a 25% or 50% aqueous solution) which is volatile and poses significant inhalation and contact hazards. This is a direct physical property comparison.

Material Science Formulation Safety

High-Value Application Scenarios for Glutaraldehyde Dioxime Based on Demonstrated Properties


Synthesis of Uniform Polymer Hydrogels for Biomedical Applications

Leveraging its function as a protected glutaraldehyde source [1], Glutaraldehyde Dioxime is preferentially used over direct glutaraldehyde for synthesizing hydrogels with more homogeneous crosslink densities. This controlled crosslinking is essential for achieving consistent mechanical properties and swelling behavior in biomaterials for drug delivery and tissue engineering.

Fabrication of Polymeric Metal-Organic Frameworks (PolyMOFs)

Due to its flexible backbone that enables the formation of polymeric metal complexes rather than discrete chelates , Glutaraldehyde Dioxime is a suitable ligand for constructing novel metal-organic frameworks or coordination polymers. This is a key differentiator from rigid dioximes like dimethylglyoxime, which only form discrete complexes.

Formulation of Solid-State Disinfectant and Sterilant Compositions

As demonstrated in patent literature [1], Glutaraldehyde Dioxime's solid physical form (predicted melting point 22.72°C) allows for its use in creating solid or semi-solid disinfectant compositions. This provides a handling and storage advantage over volatile, liquid glutaraldehyde-based formulations, enabling the development of more convenient and safer products.

Crosslinking of Biomolecules for Enzyme Immobilization

The ability of Glutaraldehyde Dioxime to form crosslinks with proteins and enzymes is a key research application . The potential for more controlled, oxime-mediated crosslinking offers an alternative to the aggressive aldehyde-amine reactions of glutaraldehyde, which can lead to significant loss of enzyme activity. This makes it a candidate for developing stable, high-activity immobilized enzyme systems.

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